molecular formula C8H7BrClNO B1291279 N-(2-Bromo-5-chlorophenyl)acetamide CAS No. 827-66-7

N-(2-Bromo-5-chlorophenyl)acetamide

Cat. No.: B1291279
CAS No.: 827-66-7
M. Wt: 248.5 g/mol
InChI Key: VSYFNGALGIVDKP-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-chlorophenyl)acetamide is an organic compound with the molecular formula C8H7BrClNO. It is a derivative of acetanilide, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Bromo-5-chlorophenyl)acetamide can be synthesized through several methods. One common approach involves the acylation of 2-bromo-5-chloroaniline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acylation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the process. The product is then subjected to purification steps, including filtration, washing, and drying, to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding nitro or sulfonyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).

    Reduction: Reducing agents like LiAlH4 or hydrogen gas with a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of N-(2-substituted-5-chlorophenyl)acetamide derivatives.

    Reduction: Formation of 2-bromo-5-chloroaniline.

    Oxidation: Formation of nitro or sulfonyl derivatives.

Scientific Research Applications

N-(2-Bromo-5-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-chlorophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-4-chlorophenyl)acetamide
  • N-(2-Bromo-3-chlorophenyl)acetamide
  • N-(2-Bromo-5-fluorophenyl)acetamide

Uniqueness

N-(2-Bromo-5-chlorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of bromine and chlorine atoms provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-bromo-5-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYFNGALGIVDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618307
Record name N-(2-Bromo-5-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827-66-7
Record name N-(2-Bromo-5-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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